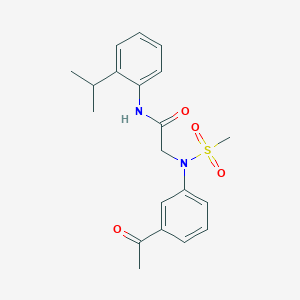
2,4-diacetyl-3-(4-ethylphenyl)-5-hydroxy-5-methylcyclohexanone
Overview
Description
2,4-Diacetyl-3-(4-ethylphenyl)-5-hydroxy-5-methylcyclohexanone is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diacetyl-3-(4-ethylphenyl)-5-hydroxy-5-methylcyclohexanone typically involves multi-step organic reactionsThe hydroxyl group is often introduced via selective reduction or hydrolysis reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. Catalysts such as Lewis acids (e.g., aluminum chloride) are commonly used in the Friedel-Crafts acylation steps, while hydrogenation catalysts (e.g., palladium on carbon) may be employed for reduction reactions .
Chemical Reactions Analysis
Types of Reactions
2,4-Diacetyl-3-(4-ethylphenyl)-5-hydroxy-5-methylcyclohexanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Formation of diketones
Reduction: Formation of diols
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
2,4-Diacetyl-3-(4-ethylphenyl)-5-hydroxy-5-methylcyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-diacetyl-3-(4-ethylphenyl)-5-hydroxy-5-methylcyclohexanone involves its interaction with specific molecular targets. The compound’s hydroxyl and ketone groups enable it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The aromatic ring may also participate in π-π interactions with other aromatic systems, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dimethylmethcathinone (2,4-DMMC)
- 2,4-Dimethylethcathinone (2,4-DMEC)
- 2,4-Dimethyl-α-pyrrolidinopropiophenone (2,4-DMPPP)
- 4-Bromo-α-pyrrolidinopropiophenone (4-Br-PPP)
- 2,4-Dimethylisocathinone (4-iso-DMC)
Properties
IUPAC Name |
2,4-diacetyl-3-(4-ethylphenyl)-5-hydroxy-5-methylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c1-5-13-6-8-14(9-7-13)17-16(11(2)20)15(22)10-19(4,23)18(17)12(3)21/h6-9,16-18,23H,5,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBJNKWHYJLNPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(C(=O)CC(C2C(=O)C)(C)O)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-ethyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N-(2-methylphenyl)glycinamide](/img/structure/B4386537.png)

![N-{3-[(4-fluorobenzoyl)amino]propyl}nicotinamide](/img/structure/B4386561.png)
![N-[4-(benzylsulfamoyl)phenyl]piperidine-1-carboxamide](/img/structure/B4386567.png)
![N'-cycloheptyl-N-[(2-fluorophenyl)methyl]oxamide](/img/structure/B4386569.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[4-(phenylsulfonyl)-1-piperazinyl]quinoxaline](/img/structure/B4386579.png)
![2-[1-(4-fluorobenzoyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4386580.png)
![1-amino-N,N-diethyl-5-(4-morpholinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B4386588.png)
![N-{3-[(3-methoxybenzoyl)amino]propyl}nicotinamide](/img/structure/B4386595.png)
![1-Propan-2-ylspiro[2,8-dihydropyrazolo[3,4-e][1,4]thiazepine-4,1'-cyclohexane]-3,7-dione](/img/structure/B4386612.png)
![5-[1-(5-Bromothiophen-2-yl)sulfonylpiperidin-4-yl]-3-(2-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B4386632.png)


![3-methyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4386649.png)
